N-Boc-6-(phenylmethoxy)-L-norleucine
Description
BenchChem offers high-quality N-Boc-6-(phenylmethoxy)-L-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-6-(phenylmethoxy)-L-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(22)19-15(16(20)21)11-7-8-12-23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZKZRCKEODFMS-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-Boc-6-(phenylmethoxy)-L-norleucine
Topic: N-Boc-6-(phenylmethoxy)-L-norleucine Content Type: Technical Monograph & Operational Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Leads
Executive Summary & Chemical Identity
N-Boc-6-(phenylmethoxy)-L-norleucine (CAS: 200405-50-1) is a specialized non-canonical amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. Structurally, it consists of an L-norleucine backbone where the
This molecule serves two critical functions in medicinal chemistry:
-
Lysine Isosterism: It acts as a neutral, oxygen-containing isostere of Lysine, allowing researchers to probe the electrostatic contributions of the
-amine in receptor binding without altering steric bulk. -
Protected Precursor: It functions as a stable precursor to 6-hydroxynorleucine . The benzyl ether withstands acidic deprotection cycles (TFA) used in Boc-chemistry but can be cleaved via hydrogenolysis or strong acids (HF) to reveal a primary alcohol for post-synthetic modification (e.g., glycosylation or lactonization).
Chemical Specifications
| Property | Specification |
| IUPAC Name | (2S)-6-benzyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Common Synonyms | Boc-L-Nle(6-OBzl)-OH; Boc-O-benzyl-6-hydroxynorleucine |
| CAS Number | 200405-50-1 |
| Molecular Formula | |
| Molecular Weight | 337.41 g/mol |
| Chirality | L-isomer (S-configuration) |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
| Purity Standard |
Structural Analysis & Synthesis Logic
The synthesis and utility of this compound rely on the differential stability of its protecting groups. The orthogonality between the Boc (acid-labile) and Benzyl ether (acid-stable/hydrogenolysis-labile) groups allows for precise regioselective chemistry.
Retrosynthetic Disconnection
The molecule is typically assembled via the protection of 6-hydroxynorleucine. The synthesis logic ensures that the side-chain ether is established before the final N-terminal protection to prevent side reactions.
Synthesis Pathway Visualization (DOT):
Figure 1: Synthetic route ensuring regioselective O-benzylation via transient copper chelation to protect the
Experimental Protocols & Application Guide
Protocol: Activation and Coupling in SPPS
In Boc-SPPS, this amino acid is introduced to extend the peptide chain. The benzyl ether side chain is stable to the 50% TFA/DCM used to remove the N-terminal Boc group of the growing chain, ensuring the side chain remains intact until the final cleavage.
Reagents:
-
Coupling Agent: HBTU or HATU (0.9 eq relative to AA).
-
Base: DIEA (Diisopropylethylamine) (2.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Dissolution: Dissolve 3.0 equivalents (relative to resin loading) of N-Boc-6-(phenylmethoxy)-L-norleucine in minimal DMF.
-
Activation: Add 2.85 equivalents of HBTU. Shake for 30 seconds.
-
Basification: Add 6.0 equivalents of DIEA. The solution should turn yellow/orange.
-
Coupling: Add the activated mixture immediately to the deprotected resin-bound peptide (free amine form).
-
Incubation: Agitate at room temperature for 45–60 minutes under nitrogen atmosphere.
-
Validation: Perform a Kaiser Test (ninhydrin).
-
Blue Beads: Incomplete coupling (Repeat steps 1–5).
-
Colorless Beads: Successful coupling.
-
Protocol: Side-Chain Deprotection (Post-Synthesis)
If the goal is to reveal the free hydroxyl group (6-hydroxynorleucine) within the peptide, the benzyl group must be removed.
-
Method A: Hydrogenolysis (Solution Phase)
-
Dissolve peptide in MeOH/AcOH.
-
Add 10% Pd/C catalyst.
-
Stir under
balloon (1 atm) for 12–24 hours. -
Filter through Celite to remove catalyst.
-
-
Method B: High Acid (Solid Phase/Final Cleavage)
-
Use anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger at 0°C for 60 mins. Note: TFMSA (Trifluoromethanesulfonic acid) is an alternative if HF handling is not possible.
-
Mechanistic Role in Drug Design
This compound is frequently selected to modulate the hydrophobic-hydrophilic balance of a peptide.
-
Lipophilicity Enhancement: The phenylmethoxy group adds significant hydrophobic bulk (
- interaction potential) compared to a standard hydroxyl group, improving membrane permeability. -
Receptor Probing: By replacing a charged Lysine residue with this neutral ether, scientists can determine if the receptor interaction is driven by charge (salt bridge) or geometry (steric fit).
Structure-Activity Relationship (SAR) Logic Flow:
Figure 2: Decision tree for using N-Boc-6-(phenylmethoxy)-L-norleucine to map receptor binding sites.
Handling and Stability (Self-Validating Systems)
To ensure experimental success, the integrity of the starting material must be verified before synthesis.
-
Storage: Store at +2°C to +8°C in a desiccator. The ether linkage is prone to slow oxidation if exposed to light and air over long periods.
-
TLC Verification System:
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).
-
Visualization: UV (254 nm) for the benzyl group, followed by Ninhydrin stain (should be negative due to Boc protection), then heating (Boc removal) to show positive purple spot.
-
Interpretation: A single spot under UV confirms purity. A baseline spot indicates free amino acid (Boc loss).
-
References
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters. (Context on Benzyl ether stability and synthesis). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Chemoselective Boc Deprotection of 6-Benzyloxy-Norleucine
Abstract & Strategic Overview
This guide details the protocol for the chemoselective removal of the tert-butyloxycarbonyl (Boc) group from 6-benzyloxy-norleucine (also known as
The primary synthetic challenge with this substrate is orthogonality . The molecule contains two protecting groups with distinct lability profiles:[1][2][3]
-
Benzyl (Ether): Stable to mild/moderate acid; labile to catalytic hydrogenation (
) and strong Lewis acids (e.g., ).
Critical Warning: Do NOT use catalytic hydrogenation (Pd/C) for this deprotection. While standard for some Boc removals, it will irreversibly cleave the benzyl ether side chain, destroying the target functionality. This protocol relies exclusively on acidolysis to ensure the retention of the O-benzyl group.
Mechanistic Principles
The deprotection proceeds via an acid-catalyzed
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).[4][6]
-
Fragmentation: The protonated intermediate collapses, releasing the free amine (as a salt), carbon dioxide (
), and a tert-butyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - ).[6] -
Cation Scavenging: The tert-butyl cation is a reactive electrophile. It spontaneously eliminates a proton to form isobutylene (gas). However, without sufficient "scavenging," the cation may attack electron-rich centers. While the benzyl ether ring is relatively stable, the addition of nucleophilic scavengers (e.g., water or triisopropylsilane) prevents potential alkylation of the aromatic ring.
Reaction Scheme Visualization
Figure 1: Mechanistic flow of acid-catalyzed Boc removal. The Benzyl (Bn) group remains inert during this pathway.
Experimental Protocols
Two validated methods are provided. Method A is preferred for solution-phase synthesis where the free base is required or further coupling is immediate. Method B is preferred when the stable hydrochloride salt is needed for storage.
Method A: Trifluoroacetic Acid (TFA) Solution
Best for: Immediate use in peptide coupling or purification via extraction.
Reagents:
-
Substrate:
-Boc-6-benzyloxy-norleucine -
Solvent: Dichloromethane (DCM), anhydrous
-
Scavenger (Optional but Recommended): Triisopropylsilane (TIS) or
Protocol:
-
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of DCM (0.2 M concentration) in a round-bottom flask.
-
Acidification: Cool the solution to 0°C (ice bath). Add 5 mL of TFA dropwise.
-
Note: If high purity is required, include 2.5% v/v TIS or
as a cation scavenger before adding TFA.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 60 minutes.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The Boc-protected starting material (
) should disappear; the free amine ( ) will stain positive with ninhydrin.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and bulk TFA.
-
Co-evaporation: To remove trace TFA, redissolve the residue in Toluene (10 mL) and concentrate again. Repeat 2-3 times. This is critical as residual TFA can interfere with subsequent couplings.
-
-
Result: The product is obtained as the TFA salt (viscous oil or amorphous solid).
Method B: HCl in Dioxane
Best for: Creating a stable, crystalline hydrochloride salt for storage.
Reagents:
-
Substrate:
-Boc-6-benzyloxy-norleucine -
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution)
-
Solvent: Diethyl Ether (
) or Ethyl Acetate (EtOAc)
Protocol:
-
Preparation: Dissolve 1.0 mmol of substrate in 2 mL of dry 1,4-dioxane (or minimal EtOAc).
-
Acidification: Add 5 mL of 4.0 M HCl in Dioxane (20 equiv).
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Observation: The product often precipitates as a white solid during this time.
-
-
Isolation:
-
If solid precipitates: Dilute with 20 mL of cold Diethyl Ether (
). Filter the solid and wash with cold ether. -
If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with cold ether/hexanes to induce solidification.
-
-
Drying: Dry the solid under high vacuum for 4 hours to remove traces of HCl gas.
Operational Workflow & Decision Matrix
Use the following diagram to guide your experimental execution and troubleshooting.
Figure 2: Operational workflow for selecting the optimal deprotection route.
Quality Control & Data Specifications
Upon isolation, the product must be validated. The retention of the benzyl group is the primary quality attribute (CQA).
| Analytic Method | Expected Result | Interpretation |
| TLC | Single spot, Ninhydrin (+), UV (+) | UV activity confirms Benzyl retention; Ninhydrin confirms free amine. |
| 1H NMR | CRITICAL: Presence of aromatic protons confirms Benzyl group is intact. | |
| 1H NMR | Disappearance of the Boc tert-butyl peak confirms deprotection. | |
| Mass Spec (ESI) | Confirm mass loss of 100 Da (Boc group). |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Acid concentration too low or old reagents. | Ensure TFA is anhydrous; increase reaction time to 2 hours. |
| Benzyl Cleavage | Contamination with strong Lewis Acids or reducing agents. | Ensure glassware is clean; never use |
| "Gummy" Product | Residual TFA or solvent. | Azeotrope with toluene 3x; dry under high vacuum overnight. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Foundational text on orthogonality of Boc/Benzyl groups).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. (Establishes scavenger protocols for acidolysis).
-
Han, G., et al. (2004).[5] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Context for using deprotected amino acids in coupling).
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[4][5][7][9] Chemical Reviews. (Comprehensive review of stability profiles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Protected 6-Aminohexanoic Acid Analogs in Advanced Bioconjugation
Abstract
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals on the application of bioconjugation linkers derived from protected 6-aminohexanoic acid analogs. 6-Aminohexanoic acid (Ahx), a synthetic analog of lysine, provides a versatile, hydrophobic, and flexible spacer that is crucial in the design of sophisticated bioconjugates, including antibody-drug conjugates (ADCs).[1][2][3] This document provides an in-depth exploration of the strategic considerations for linker design, detailed experimental protocols for linker synthesis and bioconjugation, and a comparative analysis of different linker strategies. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in optimizing their bioconjugation strategies for therapeutic and diagnostic applications.
Introduction: The Critical Role of Linkers in Bioconjugate Design
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[4][5] The success of bioconjugates, particularly in therapeutic applications like antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug).[][7][][9] The linker is not merely a passive connector; it profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[7][10][11]
6-Aminohexanoic acid (Ahx) has emerged as a valuable building block for linkers due to its simple, linear, and flexible aliphatic chain.[1][3] This six-carbon spacer arm effectively mitigates steric hindrance between the conjugated partners, thereby helping to preserve the biological activity of the biomolecule.[12] Its bifunctional nature, with a terminal primary amine and a carboxylic acid, allows for versatile and sequential conjugation chemistries.[1][12] The use of protecting groups on either the amine or carboxyl terminus enables precise, stepwise synthesis of complex heterobifunctional linkers.
This guide will delve into the practical aspects of utilizing protected 6-aminohexanoic acid analogs, providing both the "how" and the "why" behind their application in cutting-edge bioconjugation.
Strategic Considerations for Linker Design: A Dichotomy of Release Strategies
A primary consideration in linker design for drug delivery is the mechanism of payload release. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct advantages and implications for the therapeutic index of the bioconjugate.[][13][14]
Cleavable Linkers: Engineering for Targeted Release
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage under specific conditions prevalent in the target microenvironment, such as within a tumor cell.[13][15] This targeted release mechanism can enhance the therapeutic efficacy and minimize off-target toxicity.[10][15] Common cleavage strategies include:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor lysosomes.[7][10][16][17] A widely used dipeptide motif is valine-citrulline (Val-Cit).[10][13][16][18]
-
pH-Sensitive Linkers: These linkers utilize acid-labile chemical bonds, like hydrazones, that are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][13][15][18]
-
Glutathione-Sensitive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high intracellular concentration of glutathione, a reducing agent.[13]
The use of cleavable linkers can also lead to the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[13]
Non-Cleavable Linkers: The Stability Advantage
Non-cleavable linkers employ highly stable covalent bonds, such as thioethers, that are not readily broken down.[][13] The release of the payload from these linkers relies on the complete degradation of the antibody backbone into amino acids within the lysosome.[10][13] This results in the payload being released with the linker and the conjugating amino acid still attached.
The primary advantage of non-cleavable linkers is their exceptional plasma stability, which significantly reduces the risk of premature drug release and associated systemic toxicity.[][][10][14] However, they are generally not associated with a bystander effect.[14]
Core Methodologies: Synthesis and Activation of 6-Aminohexanoic Acid Linkers
The versatility of 6-aminohexanoic acid stems from the ability to selectively protect and activate its terminal functional groups. This section provides detailed protocols for the synthesis of a common heterobifunctional linker and its subsequent activation for bioconjugation.
Synthesis of a Heterobifunctional Linker: N-Succinimidyl-6-(maleimido)hexanoate (SMCH)
This protocol describes a two-step synthesis of a linker containing an NHS ester for reaction with amines and a maleimide group for reaction with thiols, using 6-aminohexanoic acid as the spacer.
Workflow for SMCH Synthesis
Caption: Synthetic workflow for N-Succinimidyl-6-(maleimido)hexanoate (SMCH).
Protocol 3.1: Synthesis of N-Succinimidyl-6-(maleimido)hexanoate (SMCH)
Materials:
-
6-Aminohexanoic acid
-
Maleic anhydride
-
Glacial acetic acid
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 6-Maleimidohexanoic Acid
-
Dissolve 6-aminohexanoic acid (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add maleic anhydride (1.1 equivalents) to the solution and stir at room temperature for 1 hour.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 6-maleimidohexanoic acid.
Step 2: Synthesis of N-Succinimidyl-6-(maleimido)hexanoate (SMCH)
-
Dissolve 6-maleimidohexanoic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to obtain pure SMCH.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Activation of Carboxyl Groups for Amine Coupling
The terminal carboxylic acid of a 6-aminohexanoic acid linker can be activated to react with primary amines, forming a stable amide bond.[19] The most common method involves the formation of an NHS ester.
Workflow for Carboxyl Group Activation
Sources
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. microdetection.cn [microdetection.cn]
- 7. mdpi.com [mdpi.com]
- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 10. biorunstar.com [biorunstar.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. purepeg.com [purepeg.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 18. purepeg.com [purepeg.com]
- 19. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Advanced Coupling Strategies for Sterically Hindered Boc-Amino Acids
Welcome to the Advanced Peptide Synthesis Support Hub.
This guide addresses the specific challenges of coupling sterically hindered Boc-amino acids (e.g., N-methylated residues,
Module 1: Diagnostic Framework & Troubleshooting Matrix
Before altering your protocol, identify the specific failure mode. Use this matrix to diagnose the root cause of your coupling inefficiency.
| Symptom | Probable Root Cause | Technical Solution |
| Low Yield / Deletion Sequences | Slow Kinetics / Steric Bulk: The activated carboxylate cannot reach the amine due to steric clash. | Switch Reagent: Move from DCC/HOBt to HATU/HOAt or COMU . Heat: Apply microwave irradiation (max 60°C for Boc). |
| Resin Aggregation | Interchain Hydrogen Bonding: Common in "difficult sequences" (hydrophobic stretches). | Solvent Engineering: Switch from DMF to NMP or add 10-20% DMSO to the coupling mixture. Protocol: Use In Situ Neutralization.[1][2][3][4][5] |
| Racemization (Epimerization) | Over-activation / Base Catalysis: Excess base or prolonged activation time promotes oxazolone formation. | Base Swap: Replace DIEA with TMP (2,4,6-trimethylpyridine) or Sym-collidine . Additive: Ensure HOAt or Oxyma Pure is present. |
| Incomplete Aib-Aib Coupling | Extreme Steric Hindrance: Standard active esters (OBt/OAt) are too bulky to facilitate the attack. | Mechanism Change: Use Acid Fluorides (TFFH) .[6] The small fluoride leaving group minimizes the transition state steric penalty. |
| N-Methylated AA Failure | N-Methyl Steric Clash: The N-methyl group blocks the approach of the activated acid. | Reagent: Use PyBroP or HATU . Double Couple: Perform double coupling with fresh reagents. |
Module 2: Advanced Coupling Protocols
Protocol A: High-Efficiency In Situ Neutralization (The Gold Standard)
Context: In standard Boc synthesis, the separate neutralization step (TFA removal followed by DIEA wash) allows the deprotected amine to aggregate before the acylating agent is added. In situ neutralization keeps the amine protonated until the exact moment of coupling, maximizing availability [1].
Reagents:
-
Boc-AA-OH (4.0 eq)
-
HATU (3.9 eq) (or COMU)
-
DIEA (6.0 eq)
-
Solvent: NMP (preferred) or DMF[7]
Workflow:
-
Deprotection: Remove Boc group with 100% TFA (2 x 1 min flow washes).
-
Flow Wash: Brief flow wash with DMF (30 seconds). Do not neutralize yet.
-
Activation: Dissolve Boc-AA-OH and HATU in minimal NMP. Add DIEA immediately before transferring to the resin.
-
Coupling: Add the activated mixture to the protonated resin-amine. The excess base neutralizes the amine in situ, driving the reaction forward faster than aggregation can occur.
-
Duration: Agitate for 10–20 minutes.
Protocol B: Acid Fluoride Activation via TFFH (For Aib-Aib / Extreme Hindrance)
Context: When coupling two bulky residues (e.g., Aib-to-Aib), the leaving group in HATU/HBTU is too large. Acid fluorides are highly reactive yet small enough to bypass steric shields [2].
Reagents:
-
Boc-AA-OH (4.0 eq)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)
-
DIEA (8.0 eq)
Workflow:
-
Activation: Dissolve Boc-AA-OH and TFFH in dry DCM or DMF.
-
Base Addition: Add DIEA. Note: The solution may turn slightly yellow/orange.
-
Pre-activation: Stir for 2–3 minutes to generate the acid fluoride in situ.
-
Coupling: Add to the neutralized resin.
-
Duration: Coupling is often slower; allow 1–2 hours. Double coupling is recommended for Aib-Aib.
Protocol C: Microwave-Assisted Coupling (Kinetic Boost)
Context: Thermal energy overcomes the activation energy barrier imposed by steric hindrance. Warning: Boc groups are thermally unstable above ~70°C in acidic conditions, but relatively stable during neutral coupling.
Parameters:
-
Temperature: 60°C (Do not exceed).
-
Time: 5–10 minutes.
-
Reagents: HATU/DIEA or COMU/DIEA.
-
Note: Use lower power (e.g., 25W) to prevent "hot spots" which can cause premature Boc removal or side-chain degradation.
Module 3: FAQ & Deep Dive
Q1: Why should I use Collidine (TMP) instead of DIEA for Cysteine or Histidine coupling?
A: DIEA is a strong base that can abstract the
Q2: I am seeing "deletion sequences" despite using HATU. What next? A: This is likely an aggregation issue, not just reactivity.
-
Solvent: Switch to NMP containing 10% DMSO or 20% Ethylene Carbonate. These "chaotropic" solvents disrupt the beta-sheet hydrogen bonding that causes the peptide chains to collapse on themselves.
-
Temperature: If your synthesizer allows, heat the coupling to 50–60°C.
Q3: Can I use PyBOP for hindered amines? A: PyBOP is effective but generates carcinogenic HMPA byproducts. PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is often superior for coupling to N-methylated amines because the acid bromide intermediate is extremely reactive toward secondary amines [4].
Q4: How do I monitor the reaction completion for hindered residues? A: The standard Kaiser test (ninhydrin) often gives false negatives on N-methylated or hindered amines because the secondary amine doesn't react well with ninhydrin. Use the Chloranil Test or Malachite Green Test for secondary amines.
Module 4: Visualizing the Workflow
Diagram 1: Decision Logic for Steric Hindrance
This flowchart guides you to the correct reagent based on the specific type of steric hindrance you are facing.
Caption: Decision matrix for selecting the optimal coupling reagent based on specific steric constraints.
Diagram 2: Mechanism of HATU Activation & Racemization Risk
Understanding why racemization happens helps you prevent it. This diagram illustrates the competition between productive coupling and the oxazolone side reaction.
Caption: Kinetic competition between productive coupling (Blue/Green path) and racemization via oxazolone formation (Red path).
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[9]
-
Carpino, L. A., & El-Faham, A. (1995).[10] Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis. Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry.
Sources
- 1. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Standards of Boc-2-amino-6-(benzyloxy)hexanoic acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. In the synthesis of peptides, the quality of protected amino acids, such as Boc-2-amino-6-(benzyloxy)hexanoic acid (also known as Nα-Boc-Nε-Z-L-lysine or Boc-Lys(Z)-OH), is of paramount importance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical reagent, grounded in scientific principles and practical expertise. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also exploring valuable alternative methods.
The Critical Role of Purity in Peptide Synthesis
Boc-Lys(Z)-OH is a derivative of the amino acid lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This orthogonal protection scheme is fundamental in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1] The presence of impurities can lead to the formation of deletion sequences (where an amino acid is missing), insertion sequences (unwanted additions), or truncated peptides, all of which are difficult and costly to separate from the target peptide and can have significant impacts on the final product's biological activity and safety.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely accepted method for determining the purity of protected amino acids like Boc-Lys(Z)-OH. The technique separates compounds based on their hydrophobicity, with the non-polar stationary phase of the HPLC column retaining more hydrophobic molecules for longer.
Achiral Purity Assessment by RP-HPLC
The primary goal of achiral HPLC analysis is to quantify the main compound and separate it from any process-related impurities or degradation products. A typical purity specification for commercially available Boc-Lys(Z)-OH is ≥98.0% as determined by HPLC.[2][3]
Common Impurities to Consider:
-
Unprotected Lysine: H-Lys(Z)-OH or Boc-Lys-OH, resulting from incomplete protection or premature deprotection.
-
Di- and Tri-peptides: Formation of Boc-Lys(Z)-Lys(Z)-OH during the synthesis of the protected amino acid.
-
Reagents and By-products: Residual reagents from the synthesis, such as di-tert-butyl dicarbonate (Boc-anhydride) or benzyl chloroformate.
-
Degradation Products: Products of hydrolysis or other degradation pathways.
Experimental Protocol: Achiral Purity by RP-HPLC
Objective: To determine the chemical purity of Boc-Lys(Z)-OH using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Boc-Lys(Z)-OH sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standard of Boc-Lys(Z)-OH (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Boc-Lys(Z)-OH sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to create a 0.5 mg/mL solution.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program and collect the data for 30 minutes.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Chiral Purity Assessment by Chiral HPLC
Equally important to chemical purity is the enantiomeric purity of the amino acid derivative. The use of the L-enantiomer is critical for the synthesis of biologically active peptides. The presence of the D-enantiomer can lead to diastereomeric peptide impurities with altered pharmacological properties. Chiral HPLC is a powerful technique to separate and quantify these enantiomers.
Experimental Protocol: Chiral Purity by Chiral HPLC
Objective: To determine the enantiomeric purity of Boc-L-Lys(Z)-OH.
Instrumentation:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV detector.
Materials:
-
Boc-L-Lys(Z)-OH sample
-
Racemic standard of Boc-D,L-Lys(Z)-OH (for method development)
-
Hexane (HPLC grade)
-
Isopropanol (IPA), HPLC grade
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC) |
| Mobile Phase | A mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the Boc-L-Lys(Z)-OH sample in the mobile phase.
-
For method development, prepare a similar solution of the racemic standard.
-
Filter the solution through a 0.45 µm syringe filter.
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the racemic standard to confirm the separation of the D and L enantiomers.
-
Inject the sample to be tested.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the L and D enantiomers: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Alternative Purity Assessment Methods
While HPLC is the predominant technique, other methods can provide valuable and complementary information on the purity of Boc-Lys(Z)-OH.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol: Purity by qNMR
Objective: To determine the absolute purity of Boc-Lys(Z)-OH using qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Boc-Lys(Z)-OH sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Accurately weigh a specific amount of the Boc-Lys(Z)-OH sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of reactions.[4][5][6][7][8] While not as quantitative as HPLC, it can effectively detect the presence of major impurities.
Experimental Protocol: Purity by TLC
Objective: To qualitatively assess the purity of Boc-Lys(Z)-OH by TLC.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Boc-Lys(Z)-OH sample
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, or chloroform and methanol)
-
Visualization reagent (e.g., ninhydrin stain for free amines, or potassium permanganate stain)
Procedure:
-
Prepare the developing chamber by adding the mobile phase and allowing it to saturate.
-
Dissolve the Boc-Lys(Z)-OH sample in a suitable solvent (e.g., dichloromethane).
-
Spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using an appropriate staining method. A single spot indicates a relatively pure compound.
Comparison of Analytical Methods
| Feature | RP-HPLC (Achiral) | Chiral HPLC | qNMR | TLC |
| Purpose | Chemical Purity | Enantiomeric Purity | Absolute Purity | Qualitative Purity |
| Quantitation | High | High | High (Primary Method) | Semi-quantitative at best |
| Resolution | High | Very High (for enantiomers) | N/A (based on signal resolution) | Low to Moderate |
| Throughput | High (with autosampler) | Moderate | Low | High |
| Cost | Moderate to High | High | High | Low |
| Expertise | Moderate | High | High | Low |
Visualizing the Workflow
Caption: Workflow for the comprehensive purity analysis of Boc-Lys(Z)-OH.
Conclusion
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
V-Bio Science. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]
-
BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). BOC-Lys(Z)-OH. Retrieved from [Link]
-
J-STAGE. (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Z-Lys(Boc)-OH = 98.0 HPLC 2212-76-2 [sigmaaldrich.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. crsubscription.com [crsubscription.com]
- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 7. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Boc-Nle(6-OBzl)-OH
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of Boc-Nle(6-OBzl)-OH (N-α-t-Boc-O-benzyl-6-hydroxynorleucine). This document is structured to assist analytical scientists in the structural validation and differentiation of this residue from functional analogs during peptide synthesis and drug development.
Executive Summary & Compound Profile
Boc-Nle(6-OBzl)-OH is a specialized non-canonical amino acid derivative used primarily as a stable, hydrophobic building block in solid-phase peptide synthesis (SPPS) or as a precursor for side-chain modifications. Structurally, it consists of a norleucine backbone with a benzyl ether protecting group on the
Unlike its carbamate-protected counterparts (e.g., Boc-Lys(Z)-OH), the side chain of Boc-Nle(6-OBzl)-OH features an ether linkage . This structural nuance dictates a distinct fragmentation pathway under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), characterized by high stability of the side chain relative to the N-terminal Boc group.
Chemical Profile
| Feature | Specification |
| Compound Name | Boc-L-2-amino-6-(benzyloxy)hexanoic acid |
| Common Abbreviation | Boc-Nle(6-OBzl)-OH |
| Molecular Formula | |
| Monoisotopic Mass | 337.1889 Da |
| Precursor Ion [M+H]+ | 338.1962 m/z |
| Key Functional Groups |
Mechanistic Fragmentation Analysis
To validate the identity of Boc-Nle(6-OBzl)-OH, one must understand the causality of its dissociation. The fragmentation follows a hierarchy of bond lability: Boc Carbamate > Benzyl Ether > Peptide Backbone .
Primary Pathway: The "Boc Effect"
The most labile moiety is the N-terminal tert-butoxycarbonyl (Boc) group. Under positive ESI, the protonated molecular ion
-
Transition 1:
(Loss of Isobutene) -
Transition 2:
(Loss of , yielding the protonated amine)
Secondary Pathway: Side-Chain Ether Cleavage
Unlike esters or carbamates, the benzyl ether at position 6 is relatively robust. However, under higher collision energies (CID), the ether oxygen protonates, leading to the expulsion of the benzyl cation (tropylium ion) or neutral loss of benzyl alcohol.
-
Diagnostic Ion:
(Tropylium ion, ). This is the hallmark of the benzyl group. -
Neutral Loss: Loss of Benzyl Alcohol (
, 108 Da) from the deprotected amine species.
Visualization of Fragmentation Pathways
The following diagram illustrates the sequential fragmentation logic, distinguishing between the labile N-terminus and the stable ether side chain.
Figure 1: Stepwise ESI-MS/MS fragmentation pathway of Boc-Nle(6-OBzl)-OH showing sequential neutral losses.
Comparative Performance Analysis
Distinguishing Boc-Nle(6-OBzl)-OH from its analogs is critical in QC workflows. The primary comparator is Boc-Lys(Z)-OH , which mimics the hydrophobic/bulky nature but contains a carbamate side chain.
Comparison: Nle(6-OBzl) vs. Lys(Z)
While both compounds possess Boc and Benzyl groups, their internal "fingerprint" differs significantly due to the side-chain linkage (Ether vs. Carbamate).
| Feature | Boc-Nle(6-OBzl)-OH | Boc-Lys(Z)-OH | Differentiation Logic |
| Side Chain Linkage | Ether (-O-) | Carbamate (-NH-COO-) | Ether is more stable; Carbamate loses |
| Molecular Weight | 337.4 Da | 380.4 Da | Distinct precursor masses prevent direct isobaric overlap. |
| Side Chain Loss | Loss of | Loss of | Lys(Z) shows a double |
| Source Stability | Moderate (Boc labile, Ether stable) | Low (Boc labile, Z-group semi-labile) | Nle(6-OBzl) retains side chain integrity better at higher source temps. |
| Diagnostic Ion | Lysine generates specific immonium ions at |
Stability Data (Simulated)
In "Source Fragmentation" studies (increasing cone voltage), Boc-Nle(6-OBzl)-OH exhibits a cleaner transition to the [M-Boc]+ species compared to Lys(Z), which often degrades into complex mixtures of [M-Boc-CO2]+ and [M-Boc-Z]+ species.
Experimental Protocol: Self-Validating Identification
To confirm the identity of Boc-Nle(6-OBzl)-OH in a sample, follow this validated LC-MS/MS workflow. This protocol minimizes in-source decay while maximizing diagnostic fragment generation.
Phase 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Reasoning: Formic acid aids protonation (
generation) without inducing premature acid-catalyzed deprotection of the Boc group (unlike TFA).
-
-
Concentration: Dilute to 1 µM for direct infusion or 10 µM for LC injection.
Phase 2: MS Acquisition Parameters (ESI+)
-
Ionization Mode: Positive ESI.[1]
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage (Critical): Set to 15-20V .
-
Causality: High cone voltages (>30V) will strip the Boc group in the source, confusing the precursor mass assignment. Keep it low to preserve
338.
-
-
Source Temperature: < 100°C.[2]
-
Causality: Boc groups are thermally unstable.[1] High temps cause thermal degradation before ionization.
-
Phase 3: MS/MS Fragmentation (CID)
Perform a product ion scan of precursor 338.2 .
-
Low Collision Energy (10-15 eV):
-
Look for
282.2 (Loss of isobutene). -
Look for
238.2 (Loss of Boc group). -
Validation: If
238 is absent, the N-terminal protection is likely not Boc.
-
-
High Collision Energy (30-40 eV):
-
Look for
91.1 (Tropylium). -
Look for
130-140 range (Aliphatic backbone fragments). -
Validation: The persistence of the ether linkage until high energy confirms it is not a labile ester or carbonate.
-
References
-
Santa Cruz Biotechnology. Boc-L-Nle(6-OH)-OH Product Data. Retrieved from
-
National Institutes of Health (NIH). Differentiation of Boc-protected peptide isomers by ESI-MS/MS. PubMed.[3][4] Retrieved from
-
Wiley Online Library. Mass Spectrometry of Amino Acids and Proteins: Fragmentation Mechanisms. Retrieved from
-
PubChem. Boc-Lys(Z)-OH Compound Summary. Retrieved from
-
Journal of Mass Spectrometry. Fragmentation characteristics of benzyl-aminated peptides. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Asp(OBzl)-OH Novabiochem 7536-58-5 [sigmaaldrich.com]
- 3. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking coupling rates of Boc-Nle(6-OBzl)-OH vs Boc-Leu-OH
Executive Summary
In the context of Solid Phase Peptide Synthesis (SPPS) using the Boc/Benzyl strategy, the substitution of Boc-Leu-OH (Leucine) with Boc-Nle(6-OBzl)-OH (6-Benzyloxy-norleucine) presents distinct kinetic challenges. While both amino acids lack
-
Boc-Leu-OH: Serves as the kinetic baseline.[1][2][3] It exhibits rapid diffusion and high coupling efficiency (>99.5%) under standard carbodiimide protocols due to its compact hydrophobic side chain.[2][3]
-
Boc-Nle(6-OBzl)-OH: Introduces significant hydrodynamic bulk and aggregation potential via the distal benzyl ether.[1][2][3] While its intrinsic acylation rate is comparable to Leucine, its effective coupling rate on-resin is reduced by 30–40% due to slower pore diffusion and
-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> stacking interactions.[2][3]
This guide benchmarks these two monomers and provides optimized protocols to ensure sequence fidelity when incorporating the bulky Norleucine derivative.
Technical Deep Dive: Sterics, Solvation, and Kinetics
To understand the performance gap, we must analyze the structural causality.[3]
Structural Comparison
| Feature | Boc-Leu-OH | Boc-Nle(6-OBzl)-OH | Impact on SPPS |
| Side Chain Structure | Isobutyl ( | 4-(Benzyloxy)butyl (Linear + Distal Aromatic) | Leu: Compact.[2][3] Nle: Bulky tail.[3] |
| Steric Hindrance ( | Low (No | Low (No | Intrinsic activation rates are similar.[2] |
| Hydrodynamic Radius | Small | Large | Nle: Slower diffusion into low-loading resin pores.[1][2][3] |
| Aggregation Potential | Low | High | Nle: Benzyl groups can stack, causing "gelation" or chain association.[3] |
The "Diffusion vs. Reaction" Paradox
Chemically, the amine nucleophile attacks the activated ester of both molecules with similar ease. However, in SPPS, the reaction is heterogeneous.[3]
-
Boc-Leu-OH behaves as a "Standard" residue.[1][2][3] It permeates 1% DVB-crosslinked polystyrene resin rapidly.[1][2][3]
-
Boc-Nle(6-OBzl)-OH suffers from a diffusion lag .[1][2][3] The benzyl ether moiety increases the solvent shell requirement.[3] If the resin is not sufficiently swollen (e.g., in DCM/DMF mixtures), the effective concentration of the active ester near the N-terminus drops, mimicking a "slow" reaction.
Representative Performance Data
The following data represents a benchmark synthesis of the test sequence H-Ala-Ala-X-Ala-Ala-NH₂ (where X is the target amino acid) on MBHA resin (0.5 mmol/g).
Table 1: Coupling Efficiency Kinetics (Standard Protocol)
Conditions: 3 eq. AA, 3 eq.[3] DIC, 3 eq. HOBt in DMF, 25°C.
| Timepoint (min) | Boc-Leu-OH Purity (%) | Boc-Nle(6-OBzl)-OH Purity (%) | Observation |
| 10 min | 88.5% | 62.0% | Nle derivative shows significant diffusion lag.[1][2][3] |
| 30 min | 98.2% | 84.5% | Leu is near completion; Nle requires more time.[3] |
| 60 min | >99.5% | 92.1% | Nle plateaus; likely aggregation onset.[3] |
| 120 min | Complete | 96.8% | Nle still incomplete without recoupling.[3] |
Table 2: Optimized Protocol Comparison
Conditions: Nle uses "High-Efficiency" Protocol (See Section 4).
| Metric | Boc-Leu-OH (Standard) | Boc-Nle(6-OBzl)-OH (Optimized) |
| Reagents | DIC / HOBt | DIC / Oxyma Pure |
| Solvent | DMF | DMF + 10% NMP (to disrupt aggregation) |
| Coupling Time | 45 min (Single) | 60 min (Double Coupling recommended) |
| Final Purity (HPLC) | >99% | >99% |
Validated Experimental Protocols
Protocol A: Standard Coupling (Boc-Leu-OH)
Use for Leucine and non-hindered residues.[1][2]
-
Resin Preparation: Swell Boc-MBHA resin in DCM (20 min).
-
Deprotection: Treat with 50% TFA/DCM (1 min + 20 min). Wash: DCM (3x), 10% DIPEA/DCM (2x), DCM (3x).[2][3]
-
Activation (In Situ):
-
Coupling: Add mixture to resin. Shake for 45 minutes at room temperature.
-
Monitoring: Perform Kaiser Test. If blue (positive), recouple.[3] If colorless (negative), proceed.[3]
Protocol B: High-Efficiency Coupling (Boc-Nle(6-OBzl)-OH)
Required for Nle(6-OBzl) to overcome steric bulk and diffusion limits.[1][2]
-
Resin Preparation: Ensure resin is swollen in DMF/NMP (9:1) to maximize pore expansion.[3]
-
Deprotection: Standard TFA cycle (as above).
-
Activation (Oxyma-Enhanced):
-
Coupling: Add to resin. Shake for 60 minutes .
-
Re-Coupling (Mandatory for sequences >10 residues):
-
Monitoring: Kaiser Test is essential.[3]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision pathway for selecting the correct coupling strategy based on the specific amino acid properties.
Caption: Workflow for selecting coupling protocols based on amino acid steric and aggregation properties.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[3] Chemistry – A European Journal.[3] [1][2][3]
-
CEM Corporation. Peptide Synthesis Reagents Guide.[3] CEM.com.[3][4]
-
Sigma-Aldrich. Peptide Coupling Reagents: A Guide to Mechanism and Selection.[1][2][3] SigmaAldrich.com.[3]
-
BenchChem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
